5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C17H11Cl2N3OS2 and its molecular weight is 408.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiazolo[4,5-d]pyridazin-4-one moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of drugs and bioactive molecules, so it’s possible that this compound could interact with various biological targets. Without specific studies, it’s hard to say what the primary targets of this compound might be .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if the target were an enzyme, the compound might act as an inhibitor that prevents the enzyme from catalyzing its reaction .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. The presence of a thiazole ring in the compound suggests that it might be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. These properties would be influenced by the specific chemical structure of the compound, including factors like its size, charge, and the presence of functional groups .
Result of Action
The result of the compound’s action would depend on its mode of action and the specific biological context in which it is acting. For example, if the compound were acting as an enzyme inhibitor, the result might be a decrease in the production of a certain molecule in the body .
Action Environment
The action environment refers to how environmental factors like temperature, pH, and the presence of other molecules might influence the compound’s action. For example, certain compounds might only be active under specific conditions, or their activity might be enhanced or inhibited by the presence of other molecules .
Biological Activity
The compound 5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring fused to a pyridazine system, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of the compound has been evaluated in several studies, highlighting its potential as an anticancer agent and antimicrobial compound.
Anticancer Activity
Recent investigations have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies showed that thiazolyl-pyrazoline derivatives, which share structural similarities with our target compound, demonstrated IC50 values ranging from 0.75 to 89.03 µM against breast (T-47D) and lung (A549) cancer cells .
- The compounds induced apoptosis and caused cell cycle arrest in the sub-G1 phase, indicating their potential mechanism of action through EGFR inhibition .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Recent studies on thiazolo[4,5-b]pyridine derivatives revealed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
- These findings suggest that the thiazole and thiophene moieties contribute significantly to the antimicrobial efficacy of the compound.
The proposed mechanisms underlying the biological activities of this compound include:
- EGFR Inhibition : Similar compounds have shown competitive inhibition of EGFR with IC50 values in the nanomolar range (e.g., 57 nM for erlotinib) .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical feature that enhances its therapeutic potential.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis has been suggested as a mechanism for the observed antimicrobial activity.
Case Studies
Several case studies have illustrated the effectiveness of compounds within this class:
- In one study, a derivative exhibited an IC50 value of 3.92 µM against A549 lung cancer cells and was found to induce apoptosis through mitochondrial pathways .
- Another investigation highlighted that specific thiazolyl derivatives showed promising results in inhibiting bacterial growth with MIC values comparable to established antibiotics .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS2/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)7-12(10)19/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFKVHXUBWTZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.